2-Iodo-5-nitropyridine

Chemoselective reduction Heterogeneous catalysis Process chemistry

2-Iodo-5-nitropyridine is the preferred substrate for Pd-catalyzed cross-coupling at low temperature (25–40°C) or minimal catalyst loading. Its weak C–I bond (BDE ~57 kcal/mol) enables rapid oxidative addition to Pd(0), outperforming bromo/chloro analogs that require 80–110°C, specialized ligands, or higher Pd loadings. Ideal for Suzuki, Heck, and Sonogashira with thermally sensitive partners. Superior iodide leaving group also accelerates nucleophilic displacement (amines, alkoxides, thiolates) for HTS library synthesis. NOT for selective nitro reduction—use 2-Cl or 2-Br analog.

Molecular Formula C5H3IN2O2
Molecular Weight 249.99 g/mol
CAS No. 28080-54-8
Cat. No. B186300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-nitropyridine
CAS28080-54-8
Molecular FormulaC5H3IN2O2
Molecular Weight249.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])I
InChIInChI=1S/C5H3IN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
InChIKeySJXWHBQWFBHASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-nitropyridine (CAS 28080-54-8): A Strategic Building Block for Cross-Coupling and Heterocyclic Synthesis


2-Iodo-5-nitropyridine is a disubstituted pyridine derivative featuring an iodine atom at the 2-position and a nitro group at the 5-position. This electron-deficient heteroaryl halide serves as a versatile intermediate in medicinal chemistry and agrochemical research [1]. The presence of the iodine atom, with its weaker C–I bond compared to C–Br or C–Cl, imparts distinct reactivity profiles in catalytic hydrogenation and cross-coupling reactions [2]. Its molecular formula is C₅H₃IN₂O₂ with a molecular weight of 249.99 g/mol, and it typically exhibits a melting point range of 163–168 °C . The compound is commercially available at scales up to kilograms with standard purities of ≥97% (HPLC) .

Why 2-Iodo-5-nitropyridine Cannot Be Replaced by 2-Chloro- or 2-Bromo-5-nitropyridine: The Chemoselectivity and Reactivity Gap


The three 2-halo-5-nitropyridine analogs (Cl, Br, I) are not interchangeable due to profound differences in carbon–halogen bond strength and reactivity. Direct experimental evidence from competitive catalytic hydrogenation studies demonstrates that the relative rate of nitro group reduction follows the order 2-Cl ≫ 2-Br ≫ 2-I, with 2-iodo-5-nitropyridine reacting slowest and generating significantly higher levels of hydrodehalogenation side products [1]. Additionally, the weaker C–I bond (bond dissociation energy ~57 kcal/mol, compared to ~71 kcal/mol for C–Br and ~84 kcal/mol for C–Cl) [2] selectively enables oxidative addition with palladium(0) catalysts, making 2-iodo-5-nitropyridine the preferred substrate for Suzuki, Heck, and Sonogashira cross-coupling reactions under milder conditions [3]. Simple substitution with the chloro or bromo analog would either fail in coupling reactions or lead to extensive dehalogenation during nitro group reduction [1].

Quantitative Evidence Guide for 2-Iodo-5-nitropyridine Differentiation vs. 2-Halo-5-nitropyridine Analogs


Poor Chemoselectivity in Catalytic Hydrogenation

Under optimized chemoselective hydrogenation conditions using 3% Pt(S)/C (0.09–0.1 mol % Pt) at 37 °C, 3–4 bar H₂ in THF, 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine were reduced in high yield with minimal hydrodehalogenation. In contrast, 2-iodo-5-nitropyridine exhibited poor selectivity with significant hydrodeiodination side products [1]. The reaction profile of 2-iodo-5-nitropyridine displayed the slowest product formation rate and accumulation of hydroxylamine intermediate [2]. Entry 3 of Table 2 in the study is explicitly excluded from the high-yield results due to unacceptable levels of dehalogenation [1].

Chemoselective reduction Heterogeneous catalysis Process chemistry

Superior Oxidative Addition Reactivity in Palladium-Catalyzed Cross-Coupling

The carbon–iodine bond in 2-iodo-5-nitropyridine has a bond dissociation energy (BDE) of approximately 57 kcal/mol, significantly lower than the C–Br BDE (~71 kcal/mol) and C–Cl BDE (~84 kcal/mol) [1]. This translates to faster oxidative addition with Pd(0) catalysts, the rate-determining step in Suzuki, Heck, and Sonogashira couplings. Iodoarenes typically react 10³–10⁵ times faster with Pd(PPh₃)₄ than the corresponding bromoarenes [2]. For electron-deficient heteroaryl halides, this rate enhancement enables coupling at or below room temperature with lower catalyst loadings [3].

Cross-coupling Oxidative addition C–I bond activation

Nucleophilic Aromatic Substitution (SNAr) Leaving Group Ability: I > Br > Cl

In nucleophilic aromatic substitution reactions on electron-deficient pyridines, iodide is a superior leaving group compared to bromide and chloride. The reaction of 2-halo-5-nitropyridines with hydroxide ion in dimethyl sulfoxide proceeds via an ANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closure) mechanism, with iodide substrates reacting faster due to better leaving group ability [1]. Studies on related 2-substituted-5-nitropyridines in aqueous DMSO at 30.0 °C confirm that the halogenonitropyridines react by ring fission, with rates correlating with halogen leaving group ability [2].

SNAr reaction Leaving group Nucleophilic substitution

Synthesis Route from 2-Chloro-5-nitropyridine with ~74% Yield

2-Iodo-5-nitropyridine is commonly synthesized via halogen exchange from the more readily available 2-chloro-5-nitropyridine. A reported procedure using this route achieves a yield of approximately 74% [1]. This yield is a key procurement consideration, as the synthetic accessibility and cost from the chloro precursor directly influence the commercial price and availability of the final iodo compound. Alternative routes starting from 2-amino-5-nitropyridine via diazotization/iodination have also been reported [1].

Halogen exchange Synthetic route Finkelstein reaction

Best Application Scenarios for 2-Iodo-5-nitropyridine (CAS 28080-54-8): When to Select This Building Block


Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) Requiring Mild Conditions

2-Iodo-5-nitropyridine is the preferred substrate when palladium-catalyzed cross-coupling must proceed at low temperatures (25–40 °C) or with minimal catalyst loading. The weak C–I bond (BDE ~57 kcal/mol) ensures rapid oxidative addition to Pd(0), enabling efficient coupling where the bromo or chloro analogs would require elevated temperatures (80–110 °C), specialized ligands, or higher palladium loadings [1]. This is critical for coupling partners that are thermally sensitive or prone to decomposition.

Nucleophilic Aromatic Substitution (SNAr) for Rapid Diversification

When the synthetic scheme involves direct nucleophilic displacement of the 2-halogen with amines, alkoxides, or thiolates to generate 2-substituted-5-nitropyridine libraries, 2-iodo-5-nitropyridine provides the fastest reaction rates due to the superior leaving group ability of iodide [2]. This advantage is particularly pronounced in high-throughput medicinal chemistry where rapid analog synthesis is prioritized.

Synthesis of Radiolabeled Compounds via Isotopic Exchange

The iodo substituent in 2-iodo-5-nitropyridine can serve as a handle for introducing radioactive iodine isotopes (e.g., ¹²⁵I, ¹³¹I) via isotopic exchange or for use as a cold standard in radiopharmaceutical development. The weaker C–I bond facilitates exchange reactions that are not feasible with the chloro or bromo analogs [3].

Avoid When Chemoselective Nitro Reduction is Required

Based on direct comparative data from Kasparian et al. (2011), 2-iodo-5-nitropyridine should not be selected when a synthetic route requires selective reduction of the nitro group to the aniline while retaining the halogen. The 2-chloro and 2-bromo analogs demonstrate superior chemoselectivity (≥90% yield with <3% dehalogenation under optimized Pt(S)/C conditions) and are the appropriate choices for such transformations [4].

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